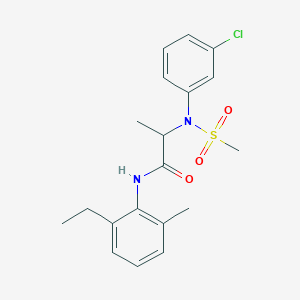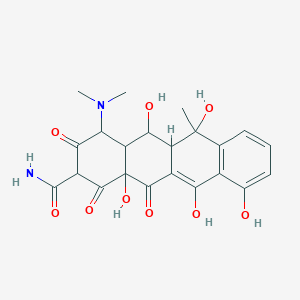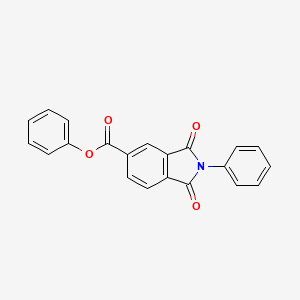![molecular formula C15H9N3O4 B12470445 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydrazinylidene group attached to an indene-dione scaffold, with a nitrophenyl substituent. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-nitrophenylhydrazine with an appropriate indene-dione precursor. One common method involves the reaction of 4-nitrophenylhydrazine with dehydroacetic acid in ethanol under reflux conditions . The reaction is monitored by spectroscopic techniques such as FT-IR, NMR, and UV-Vis to confirm the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate due to its bioactive properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus by targeting the sortase A transpeptidase . This inhibition prevents the bacteria from adhering to surfaces and forming protective biofilms, making the compound a potential adjuvant to conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can be compared to other hydrazinylidene derivatives, such as:
2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to varied chemical reactivity and applications.
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate: Another derivative with distinct properties and uses in medicinal chemistry. The uniqueness of this compound lies in its indene-dione scaffold, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C15H9N3O4 |
|---|---|
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H9N3O4/c19-14-11-3-1-2-4-12(11)15(20)13(14)17-16-9-5-7-10(8-6-9)18(21)22/h1-8,16H |
InChI-Schlüssel |
NIIMSOWSHCRAFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)



![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)

